![molecular formula C13H12N2OS B2650270 (4Z)-2-(methylsulfanyl)-4-[(2E)-3-phenylprop-2-en-1-ylidene]-4,5-dihydro-1H-imidazol-5-one CAS No. 91121-99-2](/img/structure/B2650270.png)
(4Z)-2-(methylsulfanyl)-4-[(2E)-3-phenylprop-2-en-1-ylidene]-4,5-dihydro-1H-imidazol-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4Z)-2-(methylsulfanyl)-4-[(2E)-3-phenylprop-2-en-1-ylidene]-4,5-dihydro-1H-imidazol-5-one is a useful research compound. Its molecular formula is C13H12N2OS and its molecular weight is 244.31. The purity is usually 95%.
BenchChem offers high-quality (4Z)-2-(methylsulfanyl)-4-[(2E)-3-phenylprop-2-en-1-ylidene]-4,5-dihydro-1H-imidazol-5-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4Z)-2-(methylsulfanyl)-4-[(2E)-3-phenylprop-2-en-1-ylidene]-4,5-dihydro-1H-imidazol-5-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Efficient Catalysis
N-heterocyclic carbenes (NHC), including imidazol-2-ylidenes, are recognized for their efficiency in catalyzing transesterification and acylation reactions. These reactions involve esters and alcohols, where low catalyst loadings of aryl- or alkyl-substituted NHC catalysts mediate acylation with enol acetates at room temperature. This efficient catalysis extends to the formation of corresponding esters from commercially available and challenging methyl esters, demonstrating the catalysts' utility in organic synthesis and potential industrial applications (Grasa, Gueveli, Singh, & Nolan, 2003).
Structural Characterisation
Research on stable, uncoordinated N-heterocyclic carbenes, such as pyridine- and phosphine-functionalised imidazol-2-ylidenes, has led to their synthesis and structural characterisation. These studies provide insights into the compounds' conformation and stability, contributing to the broader understanding of NHC ligands in coordination chemistry and potential applications in the development of new materials and catalysts (Danopoulos, Winston, Gelbrich, Hursthouse, & Tooze, 2002).
Reactivity and Synthesis Applications
The reactivity of 2-thiohydantoins towards various electrophilic reagents has been explored for the synthesis of new 2-ylidene-3,5-dihydro-4H-imidazol-4-ones. This research outlines a novel route using ketene dithioacetal intermediates, demonstrating the compounds' potential in synthesizing heterocyclic structures, which could have implications in pharmaceuticals and materials science (Chérouvrier, Carreaux, & Bazureau, 2004).
Luminescence and Catalytic Properties
Coordination polymers derived from isophthalic acid and bent bis(imidazole) ligands show structural diversity and have been studied for their luminescence and catalytic properties. These properties suggest potential applications in sensors, light-emitting devices, and as catalysts in environmental and industrial processes, highlighting the multifunctional applications of imidazole derivatives (Hao, Zhao, Yu, Hecke, & Cui, 2014).
Eigenschaften
IUPAC Name |
(4Z)-2-methylsulfanyl-4-[(E)-3-phenylprop-2-enylidene]-1H-imidazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2OS/c1-17-13-14-11(12(16)15-13)9-5-8-10-6-3-2-4-7-10/h2-9H,1H3,(H,14,15,16)/b8-5+,11-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSJWKTODCOCNPH-PAUBHIBZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC=CC2=CC=CC=C2)C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=N/C(=C\C=C\C2=CC=CC=C2)/C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-2-(methylsulfanyl)-4-[(2E)-3-phenylprop-2-en-1-ylidene]-4,5-dihydro-1H-imidazol-5-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

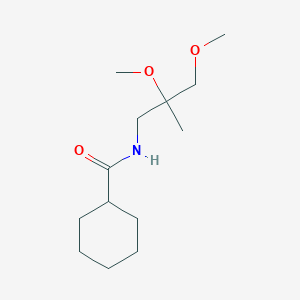
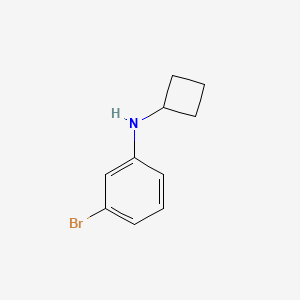
![(Z)-ethyl 2-(4,6-difluoro-2-((4-methyl-1,2,3-thiadiazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2650190.png)
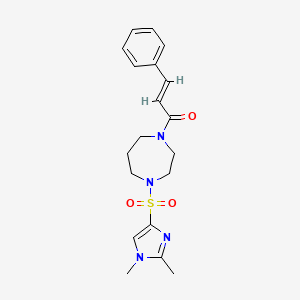
![ethyl 3-(1-methyl-2,4-dioxo-7-phenyl-8-(m-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/no-structure.png)
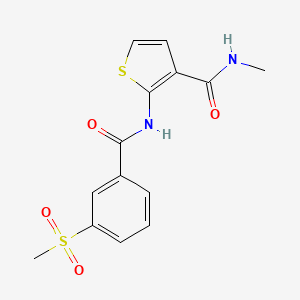
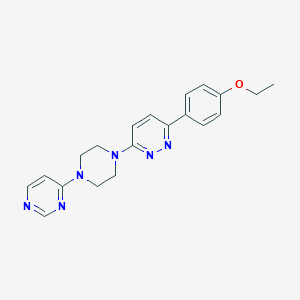
![N-(2-methylbenzo[d]thiazol-5-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2650196.png)
![2-Chloro-1-ethyl-1H-benzo[d]imidazole](/img/structure/B2650197.png)
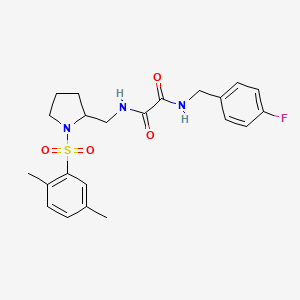
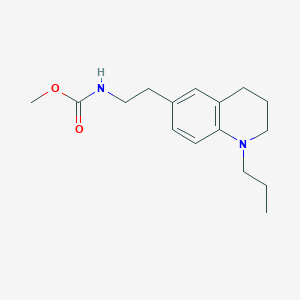
![2-[2-(2,2-Dimethylthiomorpholin-4-yl)ethyl]cyclopentan-1-one](/img/structure/B2650204.png)
![tert-butyl N-[(1R,2R)-2-aminocycloheptyl]carbamate](/img/structure/B2650209.png)